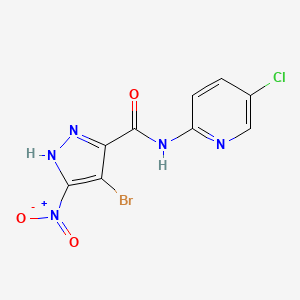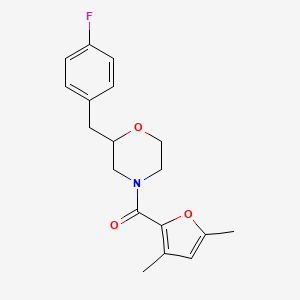
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMAPT belongs to the family of naphthoquinones and has shown promising results in various preclinical studies.
Mecanismo De Acción
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, induction of oxidative stress, and modulation of the tumor microenvironment. NF-κB is a transcription factor that plays a crucial role in the regulation of cell survival, proliferation, and inflammation. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has been shown to induce oxidative stress in cancer cells, leading to the activation of the p53 pathway and subsequent apoptosis. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases and urokinase plasminogen activator, leading to the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has several advantages as a potential anti-cancer agent, including its ability to induce apoptosis in cancer cells and inhibit angiogenesis. However, its limitations include its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
For research on N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine include investigating its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine for maximum efficacy and minimal toxicity. Finally, clinical trials are needed to determine the safety and efficacy of N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine in humans.
Métodos De Síntesis
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine can be synthesized through a multi-step process involving the condensation of 1,2-naphthoquinone with N,N-dimethyl-1,3-propanediamine. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has been extensively studied for its potential as an anti-cancer agent. It has shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in various cancer cell lines and animal models. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has also been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(2)11-5-10-16-15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJJGLNKULIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol](/img/structure/B5978281.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)


![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)